molecular formula C15H22ClN3O4S B5127062 ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride

ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride

Cat. No. B5127062
M. Wt: 375.9 g/mol
InChI Key: CIMBXXROJACUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of EGFR in various biological processes.

Mechanism of Action

Ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride is its high selectivity for EGFR, which allows for specific inhibition of EGFR signaling without affecting other receptor tyrosine kinases. This makes it a useful tool for studying the role of EGFR in various biological processes. However, one limitation of ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors for cancer therapy. Another area of interest is the study of EGFR signaling in other biological processes, such as wound healing and tissue regeneration. Additionally, there is ongoing research on the use of ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.

Synthesis Methods

The synthesis of ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride involves several steps, including the reaction of glycine methyl ester with thionyl chloride to form glycine chloride, which is then reacted with methionine to form glycylmethionine. The glycylmethionine is then reacted with ethyl 3-pyridinecarboxylate to form the final product, ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride. The synthesis method has been well-established and is commonly used in laboratories.

Scientific Research Applications

Ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride has been widely used in scientific research to study the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a critical role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making EGFR an attractive target for cancer therapy.

properties

IUPAC Name

ethyl 4-methylsulfanyl-2-[[2-(pyridine-3-carbonylamino)acetyl]amino]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S.ClH/c1-3-22-15(21)12(6-8-23-2)18-13(19)10-17-14(20)11-5-4-7-16-9-11;/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,17,20)(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMBXXROJACUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)CNC(=O)C1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylsulfanyl-2-[[2-(pyridine-3-carbonylamino)acetyl]amino]butanoate;hydrochloride

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